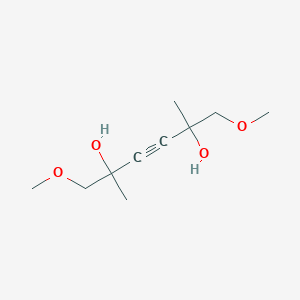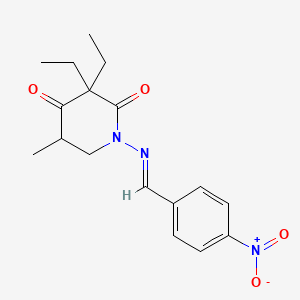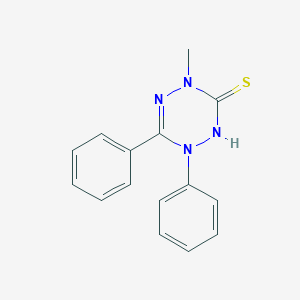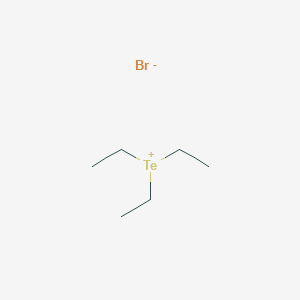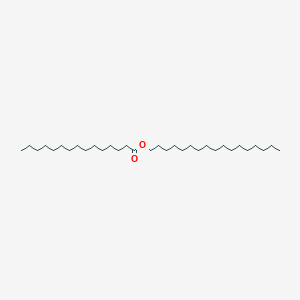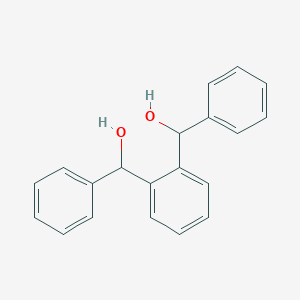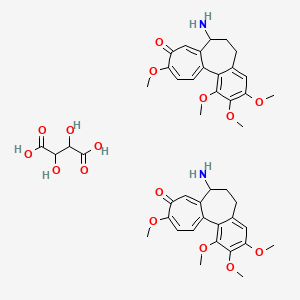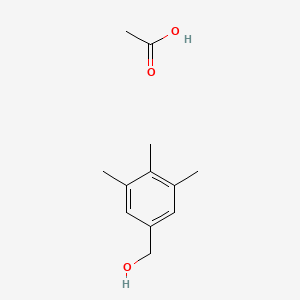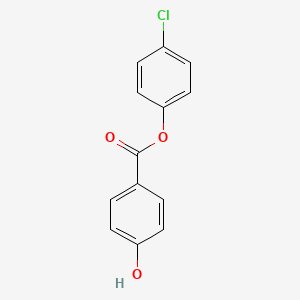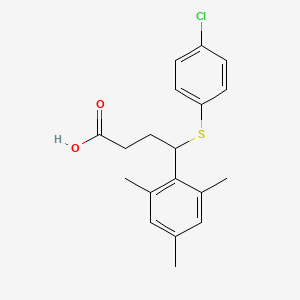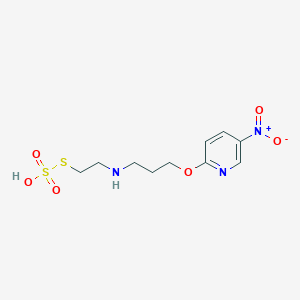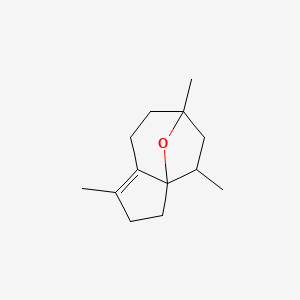
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene is a complex organic compound with the molecular formula C15H24O. It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes an epoxy group and multiple methyl substitutions. Azulenes are known for their vibrant blue color and are often found in essential oils and other natural products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by methylation and epoxidation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The methyl groups and the epoxy ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of azulenes and their derivatives.
Biology: The compound’s unique structure makes it a subject of interest in the study of natural products and their biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of 1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene involves its interaction with various molecular targets and pathways. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects. The compound’s methyl groups and aromatic structure also contribute to its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
1,4,6-Trimethyl-1,2,3,3a,4,7,8,8a-octahydro-4,7-ethanoazulene: This compound has a similar structure but lacks the epoxy group.
3H-3a,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl: Another azulene derivative with different methyl substitutions.
Uniqueness
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene is unique due to the presence of the epoxy group, which significantly alters its chemical reactivity and biological activity compared to other azulene derivatives. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
51334-45-3 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
4,8,10-trimethyl-11-oxatricyclo[6.2.1.01,5]undec-4-ene |
InChI |
InChI=1S/C13H20O/c1-9-4-7-13-10(2)8-12(3,14-13)6-5-11(9)13/h10H,4-8H2,1-3H3 |
InChIキー |
UOGDHATXXGMXHR-UHFFFAOYSA-N |
正規SMILES |
CC1CC2(CCC3=C(CCC13O2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


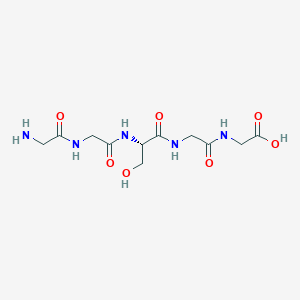
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
